Arg-Phe-Asp-Ser

Descripción general

Descripción

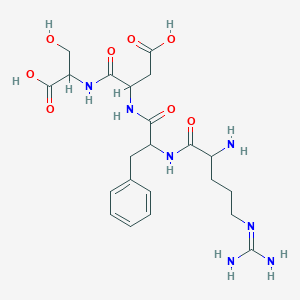

Arg-Phe-Asp-Ser is a tetrapeptide composed of the amino acids arginine, phenylalanine, aspartic acid, and serine. This compound is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in scientific research due to its ability to interact with integrins, which are proteins that facilitate cell-extracellular matrix adhesion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Phe-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Arg-Phe-Asp-Ser can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the aspartic acid residue, converting it to aspartate.

Substitution: The phenylalanine residue can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Hydroxylated serine.

Reduction: Aspartate.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Antibody-Drug Conjugates (ADCs)

The RFD peptide sequence is utilized in the formation of antibody-drug conjugates (ADCs). These conjugates combine antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The incorporation of RFD enhances the stability and efficacy of these conjugates, making them a promising avenue for cancer therapy .

1.2 Peptide Drug Development

RFD is involved in the rational design of therapeutic peptides. Its sequence can be modified to improve binding affinity to specific receptors or proteins, enhancing the therapeutic effects of peptide-based drugs. For instance, peptides derived from RFD have been studied for their potential to inhibit protein-protein interactions (PPIs), which are crucial in various diseases including cancer and neurodegenerative disorders .

Molecular Biology Applications

2.1 Enzymatic Peptide Synthesis

RFD can be synthesized using enzymatic methods, which offer advantages over traditional chemical synthesis, such as higher specificity and reduced toxicity. Enzymes like chymotrypsin and thermolysin can be employed to produce RFD and its derivatives for research purposes . This method is particularly useful for generating peptides with specific modifications that may enhance their biological activity.

2.2 Phage Display Technology

RFD can be utilized in phage display technology to identify new peptide ligands that bind to target proteins. This high-throughput method allows researchers to screen vast libraries of peptides, including those based on the RFD sequence, to discover novel therapeutic agents .

Structural Biology Insights

3.1 Interaction Studies

Research has shown that the RFD sequence can interact with various proteins, influencing their structure and function. For example, studies involving the amyloid-beta peptide have demonstrated that RFD-containing fragments can modulate interactions with enzymes like phospholipase A2 (PLA2), potentially reducing amyloid aggregation associated with Alzheimer's disease . Understanding these interactions provides insights into designing better therapeutics targeting neurodegenerative conditions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Arg-Phe-Asp-Ser involves its interaction with integrins on the cell surface. This interaction facilitates cell adhesion to the extracellular matrix, which is crucial for various cellular processes such as migration, proliferation, and differentiation. The binding of this compound to integrins activates intracellular signaling pathways, including the focal adhesion kinase (FAK) pathway, which regulates cell survival and motility.

Comparación Con Compuestos Similares

Similar Compounds

Arg-Gly-Asp-Ser: Another tetrapeptide with similar integrin-binding properties.

Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide sequence with enhanced cell adhesion capabilities.

Asp-Gln-Trp-Gly: A tetrapeptide with different biological activities.

Uniqueness

Arg-Phe-Asp-Ser is unique due to its specific sequence, which confers distinct binding affinities and biological activities compared to other peptides. Its ability to selectively interact with certain integrins makes it a valuable tool in research and therapeutic applications.

Actividad Biológica

Arg-Phe-Asp-Ser (RPDS) is a peptide that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of RPDS, focusing on its mechanisms of action, physiological roles, and potential therapeutic applications.

Structure and Properties

This compound is a tetrapeptide composed of four amino acids: arginine (Arg), phenylalanine (Phe), aspartic acid (Asp), and serine (Ser). The sequence is notable for its potential interactions with various biological targets, including receptors and enzymes, which are crucial for its biological activities.

- Cell Signaling : RPDS is implicated in cell signaling pathways, particularly those involving cell adhesion and migration. The Asp residue plays a significant role in binding to integrins, which are essential for cellular interactions with the extracellular matrix .

- Neuropeptide Activity : Similar peptides have been studied for their neuropeptide functions. For instance, RFamide peptides, which share structural similarities with RPDS, have been shown to regulate various physiological functions such as energy homeostasis and hormonal release .

- Antioxidant Properties : Research indicates that peptides like RPDS exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and neurodegeneration .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Antihypertensive Effects : Studies have suggested that certain oligopeptides containing Asp and Ser can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) activity . This suggests that RPDS may also contribute to blood pressure regulation.

- Neuroprotective Effects : The neuroprotective potential of RPDS has been explored in various animal models. It has been shown to enhance cognitive function and reduce neuronal damage in conditions such as ischemia .

- Anticancer Activity : Preliminary studies indicate that RPDS may inhibit tumor growth by modulating apoptotic pathways in cancer cells. This activity is thought to be mediated through the modulation of specific signaling cascades involved in cell survival and proliferation .

Study 1: Neuroprotective Effects

In a study conducted on rats subjected to ischemic injury, administration of RPDS resulted in a significant reduction in neuronal apoptosis and improved behavioral outcomes. The study highlighted the peptide's ability to enhance neuronal survival through modulation of Bcl-2 family proteins .

Study 2: Antihypertensive Activity

A clinical trial involving mild hypertensive subjects demonstrated that a peptide mixture containing RPDS led to a notable decrease in systolic and diastolic blood pressure. The mechanism was attributed to the inhibition of ACE and improved endothelial function .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGYNNXCQOFQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412237 | |

| Record name | Arg-Phe-Asp-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102567-19-1 | |

| Record name | Arg-Phe-Asp-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Arg-Phe-Asp-Ser sequence in cell adhesion?

A: The this compound sequence plays a crucial role in the regulation of T cell adhesion. Research suggests this sequence, found within the β1 domain of HLA class II molecules, acts as a binding site for the CD4 receptor on T cells. [, ] This interaction appears to negatively regulate antigen-independent adhesion between T cells and antigen-presenting cells like B cells. [] Synthetic peptides mimicking this sequence have been shown to inhibit the formation of conjugates between CD4+ T cells and B cells, highlighting its importance in immune cell interactions. []

Q2: How does the this compound sequence contribute to the infectivity of Trypanosoma cruzi?

A: While structurally similar to the Arg-Gly-Asp-Ser cell attachment site of fibronectin, the this compound sequence surprisingly exhibits inhibitory effects on Trypanosoma cruzi infection. [] Peptides containing this sequence, unlike those with Arg-Gly-Asp-Ser, bind to the parasite's surface and hinder its ability to invade cells. [] This finding suggests that T. cruzi might utilize different recognition mechanisms or bind to alternative sites on fibronectin during host cell invasion.

Q3: Can modifications to the this compound sequence affect its biological activity?

A: Yes, alterations to the this compound sequence can significantly impact its biological activity. Studies using synthetic peptides have shown that modifications within this sequence lead to a substantial reduction in the inhibition of conjugate formation between CD4+ T cells and B cells. [] This sensitivity to structural changes underscores the specificity of the interaction between the this compound sequence and its target, CD4.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.